rel-(1S,3R)-BenazeprilHydrochloride

Pharmaceutical quality control HPLC system suitability Impurity profiling

Pharmacopoeia-mandated diastereomeric reference standard (USP Benazepril Related Compound B / EP Benazepril Impurity B), a 1:1 mixture of (1R,3S)- and (1S,3R)-diastereomers of the ACE inhibitor prodrug benazepril. Required for HPLC system suitability per USP/EP monographs: resolves from benazepril API at RRT ~1.5–1.8 with resolution ≥2.0 (USP) or ≥2.5 (EP). Used to quantify Impurity B against the 0.5% acceptance limit in API and finished product release testing. Not interchangeable with API or other impurity standards.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
CAS No. 86499-30-1
Cat. No. B10798946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1S,3R)-BenazeprilHydrochloride
CAS86499-30-1
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1
InChIKeyXPCFTKFZXHTYIP-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(1S,3R)-Benazepril Hydrochloride (CAS 86499-30-1): Pharmacopoeial Reference Standard for Diastereomeric Impurity Control


rel-(1S,3R)-Benazepril Hydrochloride (CAS 86499-30-1; hydrochloride salt CAS 88372-39-8), formally designated as USP Benazepril Related Compound B and EP Benazepril Impurity B, is a 1:1 mixture of the (1R,3S)- and (1S,3R)-diastereomers of the angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril. It is a critical pharmacopoeial reference standard used exclusively for identity, purity, and system suitability testing [1]. In contrast to the therapeutically active (S,S)-enantiomer (benazepril hydrochloride API, CAS 86541-74-4), this diastereomeric pair constitutes a process-related impurity that must be chromatographically resolved and quantitatively controlled during pharmaceutical manufacture [2].

Why Generic Substitution Fails for rel-(1S,3R)-Benazepril Hydrochloride in Analytical Reference Applications


Pharmaceutical impurity reference standards are not interchangeable with either the active pharmaceutical ingredient (API) or with alternative impurity reference materials. The rel-(1S,3R)-Benazepril Hydrochloride standard establishes a well-defined, pharmacopoeia-mandated diastereomeric reference point with a regulated relative retention time (approximately 1.8 relative to benazepril in the EP system; approximately 1.5 in the USP system) and a resolution criterion (NLT 2.5 in EP; NLT 2.0 in USP) that must be met for system suitability [1][2]. Substituting a different benazepril impurity standard—or using the API alone—cannot provide the stereochemically distinct elution profile required to validate chromatographic peak identification or quantify this specific diastereomeric impurity, which carries its own acceptance limit of 0.5% (EP) in the finished drug substance [2]. This specificity is the sole basis for its procurement.

Quantitative Evidence Guide: rel-(1S,3R)-Benazepril Hydrochloride vs. Closest Analogs in Pharmaceutical Quality Control


Chromatographic Resolution and Relative Retention Position vs. Benazepril API (S,S-Isomer)

In the compendial HPLC methods for benazepril hydrochloride, the rel-(1S,3R)-isomer (Impurity B) elutes with a relative retention of approximately 1.8 (EP) or 1.5 (USP) with respect to the benazepril (S,S) API peak. The system suitability acceptance criterion demands a baseline resolution of ≥2.5 (EP) or ≥2.0 (USP) between benazepril and Impurity B [1][2]. This chromatographic separation is the critical performance parameter that distinguishes Impurity B from the API and from all other known impurities.

Pharmaceutical quality control HPLC system suitability Impurity profiling

Regulatory Acceptance Limit for Impurity B vs. Other Specified Impurities in the EP Monograph

The European Pharmacopoeia sets a quantitative limit for Impurity B (the rel-(1S,3R)/(1R,3S) diastereomeric pair) of 0.5% (not more than 2.5 times the area of the principal peak in the reference chromatogram), which is the highest individual acceptance criterion among the specified impurities [1]. By comparison, impurity C is limited to 0.3%, and impurities D, E, F, and G are each limited to 0.2%. This differential threshold reflects the fact that Impurity B is the most abundant process-related impurity arising from incomplete diastereomeric selectivity during synthesis.

Pharmaceutical regulatory compliance Impurity specification limits Pharmacopoeial monograph

Stereochemical Origin: Diastereomeric Ratio in Crude Synthesis vs. Purified API

The original benazepril synthesis patent (US 4,410,520) reports that crude benazepril is obtained with a diastereomeric ratio of SS:SR = 70:30, meaning that approximately 30% of the crude product is the undesired (S,R) diastereomer—the isomer that constitutes the rel-(1S,3R)-Benazepril Hydrochloride reference standard [1]. After crystallization from methyl ethyl ketone, this ratio improves to SS:SR = 95:5. A later improved crystallization process (Indian Patent 249388) achieves at least 99.8% diastereomeric purity [2]. The reference standard thus represents the primary stereochemical impurity that must be reduced by >60-fold from crude to final API.

Process chemistry Diastereoselective synthesis Crystallization purification

Pharmacological Activity Hierarchy of Benazepril Stereoisomers: SS vs. SR/RS

Benazepril possesses two asymmetric carbon centres giving four stereoisomers: SS (benazepril API), SR (CGP 14'829A), RS (CGP 42'454A), and RR (CGP 42'456A). The SS configuration was identified as the most potent antagonist of angiotensin I-induced vasoconstriction, and is the clinically approved form [1]. The SR and RS diastereomers, which together constitute the rel-(1S,3R)-Benazepril Hydrochloride reference standard, are significantly less active. While exact IC₅₀ values for the isolated diastereomers are not reported in the public domain, the SS-enantiomer benazepril inhibits partially purified ACE from rabbit lung with an IC₅₀ of 2 nM, and its active metabolite benazeprilat shows an IC₅₀ of 0.28 nM in dog plasma [2]. The restricted activity of the rel-(1S,3R) form reinforces its classification as a pharmacologically relevant impurity rather than an alternative therapeutic agent.

ACE inhibitor pharmacology Stereochemistry–activity relationship Chiral drug differentiation

Stereochemical Stability Under Stress: No Epimerization to Impurity B

Stress studies on the S,S-enantiomer of benazepril hydrochloride demonstrated that exposure to thermal, hydrolytic, oxidative, and photolytic stress conditions does not induce epimerization to any other stereoisomer, including the rel-(1S,3R) diastereomer. Only compound decomposition was observed, with no detectable conversion to the R,R enantiomer (Impurity A) or the diastereomeric pair (Impurity B) after 6 weeks [1]. This excludes the possibility of an interconversion equilibrium that could complicate quantitation and confirms that Impurity B is exclusively of synthetic origin.

Stereochemical stability Forced degradation Impurity qualification

System Suitability Resolution Criterion as a Pharmacopoeia-Mandated Performance Gate

Both the USP and EP monographs for benazepril hydrochloride and its tablet dosage forms explicitly require the use of a system suitability solution containing both USP Benazepril Hydrochloride RS and USP Benazepril Related Compound B RS. The resolution between benazepril and Impurity B must be ≥2.0 (USP) or ≥2.5 (EP), and the relative standard deviation for replicate injections must be ≤2.0% for both peaks [1][2]. These criteria are documented in the USP Benazepril Hydrochloride Tablets monograph and the EP Benazepril Hydrochloride monograph, making the reference standard an indispensable component of any quality control laboratory testing benazepril-containing products.

HPLC method validation System suitability testing Regulatory analytical procedures

Procurement-Driven Application Scenarios for rel-(1S,3R)-Benazepril Hydrochloride Reference Standard


Regulatory ANDA/NDA Impurity Method Validation and System Suitability Testing

For any generic or innovator company submitting an ANDA or NDA for benazepril hydrochloride API or finished dosage forms, the USP Benazepril Related Compound B RS (rel-(1S,3R)-Benazepril Hydrochloride) is required for the system suitability check of the HPLC impurity method. The resolution of ≥2.0 (USP) or ≥2.5 (EP) between benazepril and Impurity B must be demonstrated before every analytical run, as specified in the USP and EP monographs [1][2]. Failure to meet this criterion invalidates the entire batch analysis, making this standard a compulsory purchase item for QC laboratories supporting regulatory filings.

Quantitative Impurity Marking and EP Batch Release Testing

The EP monograph establishes Impurity B as the impurity with the highest individual acceptance limit (0.5%) among specified benazepril impurities. QC laboratories must quantify this diastereomeric impurity against the rel-(1S,3R)-Benazepril Hydrochloride reference standard during API and finished product release testing to demonstrate compliance with the 0.5% threshold [1]. The standard is also used to determine the correction factor-free peak area ratio per the EP 'Related substances' test.

Process Development and Diastereomeric Purity Optimization

During benazepril hydrochloride process development, the rel-(1S,3R)-isomer reference standard enables scientists to track the efficiency of diastereomer removal through crystallization steps. Starting from a crude diastereomeric ratio of SS:SR = 70:30, the purification must drive Impurity B content below 0.5% (EP limit) or even below 0.2% (optimized processes) [1][2]. The standard provides the authentic marker for HPLC peak identification, enabling accurate mass balance accounting during process optimization studies.

Forced Degradation and Stability-Indicating Method Development

Although the rel-(1S,3R)-isomer is not a degradation product of benazepril (no epimerization is observed under thermal, hydrolytic, oxidative, or photolytic stress [1]), the reference standard is essential for confirming peak identity during stability-indicating method validation. Its presence in the system suitability mixture ensures that the HPLC method can distinguish between process impurities and true degradation products throughout the shelf-life stability program required for regulatory submissions.

Quote Request

Request a Quote for rel-(1S,3R)-BenazeprilHydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.